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Cat. No.: B079935 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Phosphorothioate oligonucleotides (PS-oligos) are synthetic analogs of nucleic acids where

one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom.

This modification confers increased resistance to nuclease degradation, a critical property for

their use as therapeutic agents, including antisense oligonucleotides and siRNAs. The

automated solid-phase synthesis of PS-oligos is the cornerstone of their production, enabling

the efficient and sequential assembly of these molecules. This document provides a detailed

protocol for the solid-phase synthesis of phosphorothioate oligonucleotides, targeting

researchers, scientists, and drug development professionals. It outlines the synthesis cycle,

key reagents, post-synthesis processing, and purification strategies, supported by quantitative

data and visual workflows to ensure clarity and reproducibility.

Solid-Phase Synthesis Workflow
The synthesis of phosphorothioate oligonucleotides is a cyclical process performed on a solid

support, typically controlled pore glass (CPG) or polystyrene. Each cycle, which adds one

nucleoside monomer to the growing chain, consists of four main steps: deblocking, coupling,

sulfurization, and capping.
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Automated solid-phase synthesis cycle for phosphorothioate oligonucleotides.

Key Reagents and Materials
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Reagent/Material Function Supplier Examples

Solid Support

Insoluble matrix for

oligonucleotide synthesis (e.g.,

Controlled Pore Glass - CPG)

Glen Research, Sigma-Aldrich

Phosphoramidites

Activated nucleoside

monomers (A, C, G, T) with

protecting groups

ChemGenes, Glen Research

Deblocking Solution

Removes the 5'-DMT

protecting group (e.g., 3%

Trichloroacetic acid in

Dichloromethane)

Sigma-Aldrich, Thermo Fisher

Scientific

Activator

Catalyzes the coupling

reaction (e.g., 5-Ethylthio-1H-

tetrazole - ETT)

Glen Research, Biosolve

Sulfurizing Reagent

Converts phosphite triester to

phosphorothioate triester (e.g.,

DDTT, Beaucage Reagent)

Glen Research, ChemGenes

Capping Reagents

Blocks unreacted 5'-hydroxyl

groups (e.g., Acetic Anhydride

and N-Methylimidazole)

Sigma-Aldrich, Acros Organics

Cleavage & Deprotection

Releases oligonucleotide from

support and removes

protecting groups (e.g.,

Ammonium Hydroxide)

Sigma-Aldrich, J.T. Baker

Solvents
Anhydrous Acetonitrile,

Dichloromethane
VWR, Thermo Fisher Scientific

Experimental Protocols
Deblocking (Detritylation)
This initial step of each cycle removes the 4,4'-dimethoxytrityl (DMT) protecting group from the

5'-hydroxyl of the nucleoside bound to the solid support, making it available for the next

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


coupling reaction.

Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).

Procedure:

Wash the solid support with anhydrous acetonitrile.

Deliver the deblocking solution to the synthesis column and incubate for 60-120 seconds.

The appearance of an orange color, due to the released DMT cation, can be monitored

spectrophotometrically at 495 nm to assess coupling efficiency from the previous cycle.[1]

Wash the support thoroughly with anhydrous acetonitrile to remove the deblocking solution

and the DMT cation.

Coupling
The activated phosphoramidite monomer is added to the deblocked nucleoside on the solid

support, forming a phosphite triester linkage.

Reagents:

0.1 M solution of the desired phosphoramidite in anhydrous acetonitrile.

0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.

Procedure:

Simultaneously deliver the phosphoramidite solution and the activator solution to the

synthesis column. A 5- to 20-fold molar excess of phosphoramidite and activator over the

support-bound nucleoside is typically used.[2][3]

Allow the coupling reaction to proceed for 30-120 seconds for DNA phosphoramidites.

Sterically hindered monomers like those for RNA synthesis may require longer coupling

times (5-15 minutes).[3]

Wash the support with anhydrous acetonitrile to remove unreacted reagents.
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Sulfurization
The unstable phosphite triester is converted to a stable phosphorothioate triester by treatment

with a sulfurizing reagent.

Reagents:

Option A: DDTT (Sulfurizing Reagent II): 0.05 M solution of 3-((N,N-

dimethylaminomethylidene)amino)-3H-1,2,4-dithiazole-5-thione in anhydrous acetonitrile

or a mixture of acetonitrile and pyridine.

Option B: Beaucage Reagent: 0.05 M solution of 3H-1,2-benzodithiol-3-one 1,1-dioxide in

anhydrous acetonitrile.

Procedure:

Deliver the sulfurizing reagent solution to the synthesis column.

Incubate for the recommended time (see table below).

Wash the support thoroughly with anhydrous acetonitrile.

Comparison of Common Sulfurizing Reagents
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Parameter Beaucage Reagent
DDTT (Sulfurizing
Reagent II)

Phenylacetyl
Disulfide (PADS)

Typical Concentration 0.05 M in Acetonitrile
0.05 M - 0.1 M in

Acetonitrile/Pyridine

0.2 M in Acetonitrile/3-

Picoline

Sulfurization Time

(DNA)
~30 seconds ~60 seconds ~3 minutes

Sulfurization Time

(RNA)
~4 - 6 minutes ~2 - 6 minutes

Not commonly used

for RNA

Sulfurization

Efficiency
>96% >99%

>99.8% with "aged"

solution

Solution Stability Limited on synthesizer
High, stable for

months

Requires "aging" for

optimal efficiency

Data compiled from references:[4][5][6][7][8]

Capping
This step permanently blocks any unreacted 5'-hydroxyl groups by acetylation to prevent the

formation of deletion mutants (n-1 shortmers) in subsequent cycles.

Reagents:

Capping A: Acetic anhydride in tetrahydrofuran (THF) with pyridine or lutidine.

Capping B: N-Methylimidazole in THF.

Procedure:

Simultaneously deliver Capping A and Capping B solutions to the synthesis column.

Allow the reaction to proceed for 30-60 seconds.

Wash the support with anhydrous acetonitrile.
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For phosphorothioate synthesis, the capping step is performed after the sulfurization step.[2]

Interestingly, byproducts of some sulfurization reagents can act as in-situ capping agents,

potentially allowing for the elimination of the traditional capping step.[9]

Post-Synthesis: Cleavage and Deprotection
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all

remaining protecting groups on the nucleobases and the phosphate backbone are removed.

Reagent: Concentrated Ammonium Hydroxide.

Procedure:

Transfer the solid support to a sealed vial.

Add concentrated ammonium hydroxide.

Incubate at room temperature or 55°C for a specified duration (e.g., 12-16 hours). The

exact conditions depend on the protecting groups used.

After incubation, carefully transfer the supernatant containing the crude oligonucleotide to

a new tube.

Wash the solid support with water or a suitable buffer and combine the washes with the

supernatant.

Evaporate the ammonium hydroxide solution to dryness.

Purification
Purification is essential to remove truncated sequences, failure sequences, and other

impurities. High-performance liquid chromatography (HPLC) is the most common method for

purifying phosphorothioate oligonucleotides.

Method: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Column: C18 column.
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Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water.

Mobile Phase B: 100 mM TEAA in acetonitrile/water (e.g., 50:50 v/v).

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to

elute the oligonucleotides based on their hydrophobicity. The DMT-on full-length product is

more hydrophobic and will have a longer retention time, allowing for its separation from

DMT-off failure sequences.

Post-Purification: The collected DMT-on fraction is treated with an acid (e.g., 80% acetic

acid) to remove the DMT group, followed by desalting.

Typical Yield and Purity

Synthesis Scale Crude Yield (OD units) Purity after HPLC

0.2 µmol 5 - 10 >95%

1.0 µmol 20 - 50 >95%

10 µmol 150 - 300 >95%

Yields are highly sequence-dependent and can vary.

Conclusion
The solid-phase synthesis of phosphorothioate oligonucleotides is a well-established and

robust method crucial for the development of nucleic acid-based therapeutics. By carefully

controlling each step of the synthesis cycle—deblocking, coupling, sulfurization, and capping—

and employing efficient post-synthesis cleavage, deprotection, and purification protocols, high-

purity phosphorothioate oligonucleotides can be reliably produced. The choice of reagents,

particularly the sulfurizing agent, can significantly impact the efficiency and purity of the final

product, with newer reagents like DDTT offering advantages in stability and performance.

Adherence to detailed and optimized protocols is paramount for achieving the high-quality

oligonucleotides required for research, diagnostics, and therapeutic applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b079935?utm_src=pdf-custom-synthesis
https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/genomics/pcr/dna-oligonucleotide-synthesis
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://www.biosearchtech.com/support/nac/standard-protocol-for-solid-phase-oligonucleotide-synthesis-using-unmodified-phosphoramidites
https://en.wikipedia.org/wiki/Oligonucleotide_synthesis
https://www.glenresearch.com/reports/gr18-18
https://www.benchchem.com/pdf/A_Comparative_Analysis_of_Beaucage_Reagent_and_DDTT_for_Phosphorothioate_RNA_Synthesis.pdf
https://www.chemgenes.com/resources.php?id=thiolation-reagents
https://www.glenresearch.com/reports/gr18-13
https://www.researchgate.net/publication/231736820_Phosphorothioate_Oligonucleotides_with_Low_Phosphate_Diester_Content_Greater_than_999_Sulfurization_Efficiency_with_Aged_Solutions_of_Phenylacetyl_Disulfide_PADS
https://pubs.acs.org/doi/abs/10.1021/acs.joc.8b01553
https://www.benchchem.com/product/b079935#protocol-for-solid-phase-synthesis-of-phosphorothioate-oligonucleotides
https://www.benchchem.com/product/b079935#protocol-for-solid-phase-synthesis-of-phosphorothioate-oligonucleotides
https://www.benchchem.com/product/b079935#protocol-for-solid-phase-synthesis-of-phosphorothioate-oligonucleotides
https://www.benchchem.com/product/b079935#protocol-for-solid-phase-synthesis-of-phosphorothioate-oligonucleotides
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b079935?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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